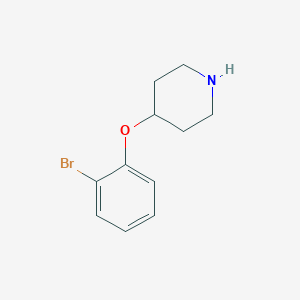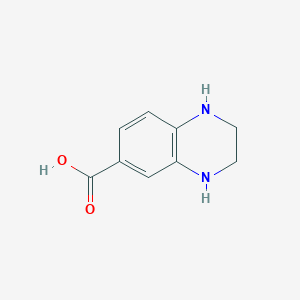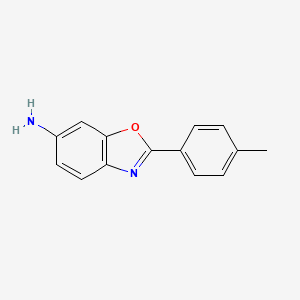
2-(4-Methylphenyl)-1,3-benzoxazol-6-amine
概要
説明
This would involve identifying the compound’s chemical structure, functional groups, and possibly its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of chemical reactions it undergoes and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用
-
Synthesis Analysis
- Field: Organic Chemistry
- Application: The synthesis of 2-(4-Methylphenyl)propanal and its derivatives involves various chemical reactions, including the base-catalyzed Claisen-Schmidt condensation reaction.
- Method: This process highlights the compound’s versatility in forming complex structures through relatively straightforward synthetic routes.
- Results: The synthesis leads to the formation of chalcone derivatives from 4-(propan-2-yl)benzaldehyde and substituted acetophenones.
-
Molecular Structure Analysis
- Field: Structural Chemistry
- Application: The molecular structure of 2-(4-Methylphenyl)propanal derivatives has been extensively studied.
- Method: Techniques such as FT-IR, elemental analysis, and single-crystal X-ray diffraction are used.
- Results: These studies reveal significant details about the dihedral angles, molecular interactions, and intermolecular hydrogen bonding.
-
Chemical Reactions and Properties
- Field: Synthetic Organic Chemistry
- Application: 2-(4-Methylphenyl)propanal and its derivatives undergo various chemical reactions.
- Method: These include tandem ring-closing metathesis and radical cyclization.
- Results: These reactions lead to the formation of complex bicyclic compounds.
-
Physical Properties Analysis
- Field: Physical Chemistry
- Application: The physical properties of 2-(4-Methylphenyl)propanal derivatives are critical for understanding their behavior in different environments.
- Method: These properties are determined using spectroscopic methods and crystallography.
- Results: These methods help in identifying the conditions under which these compounds are most stable and reactive.
-
Chemical Properties Analysis
- Field: Material Science
- Application: The chemical properties of 2-(4-Methylphenyl)propanal, including its reactivity, stability, and interaction with various reagents, are key to its applications in synthesis and material science.
- Method: Studies involving DFT computations, biological activities, and molecular docking of derivatives.
- Results: These studies highlight the compound’s potential as a bioactive agent with various applications.
-
X-ray Structures and Computational Studies
- Field: Material Science and Molecular Chemistry
- Application: The compound 2-(4-Methylphenyl)propanal has been characterized in scientific research.
- Method: Methods like X-ray diffraction and computational studies are used.
- Results: These techniques help in understanding the molecular structure and properties of such compounds.
-
Transition-Metal Catalysis
- Field: Inorganic Chemistry
- Application: IPr* (IPr* = 1,3-bis (2,6-bis (diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene) has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .
- Method: The efficient synthesis, electronic characterization, and application in model Cu-catalyzed hydroboration of alkynes is described .
- Results: The ligands are strongly electron-rich, bulky, and flexible around the N-Ar wingtip .
-
Antileishmanial and Antimalarial Activities
- Field: Pharmacology
- Application: Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Method: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results: The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
-
Laser Applications
-
Transition-Metal Catalysis
- Field: Inorganic Chemistry
- Application: IPr* (IPr* = 1,3-bis (2,6-bis (diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene) has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .
- Method: The efficient synthesis, electronic characterization and application in model Cu-catalyzed hydroboration of alkynes is described .
- Results: The ligands are strongly electron-rich, bulky and flexible around the N-Ar wingtip .
-
Antileishmanial and Antimalarial Activities
- Field: Pharmacology
- Application: Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Method: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results: The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
-
Laser Applications
Safety And Hazards
This would involve identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
For a specific compound like “2-(4-Methylphenyl)-1,3-benzoxazol-6-amine”, you would need to consult the scientific literature or databases for information. If the compound is novel or less-studied, it may be necessary to conduct original research to fully answer these questions. Please consult with a chemist or a relevant expert for more detailed information.
特性
IUPAC Name |
2-(4-methylphenyl)-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17-14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCYZXMDYMQQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586128 | |
| Record name | 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1,3-benzoxazol-6-amine | |
CAS RN |
69657-63-2 | |
| Record name | 2-(4-Methylphenyl)-6-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69657-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1612372.png)
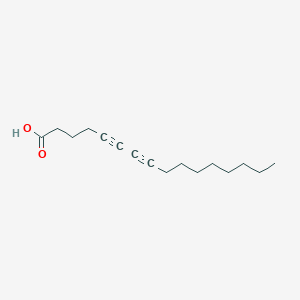
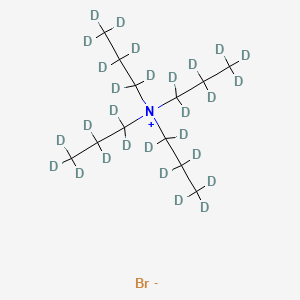
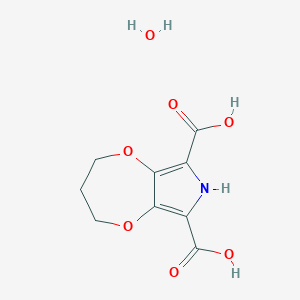
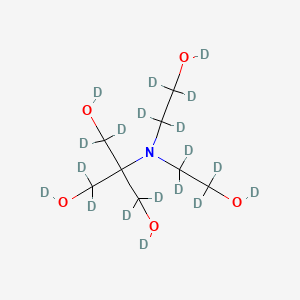
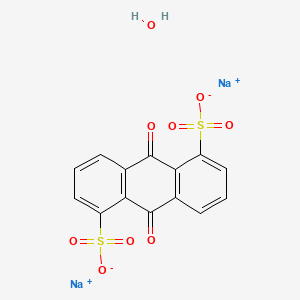
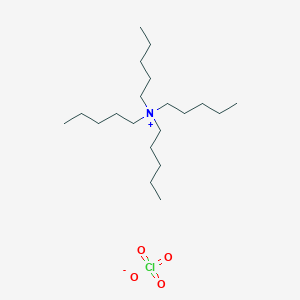
![[2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1612383.png)
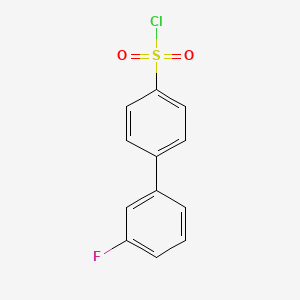
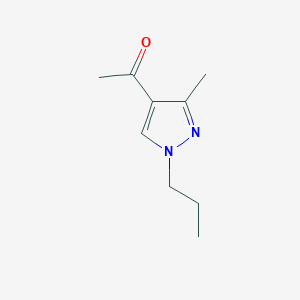
![2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid](/img/structure/B1612387.png)
![2-[(4-Methoxyphenyl)methyl]-1,3,3-trimethylpiperidin-4-one](/img/structure/B1612390.png)
